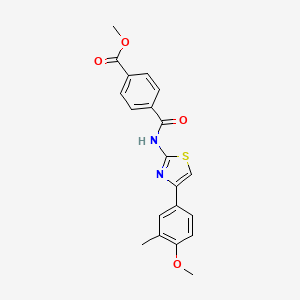

Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

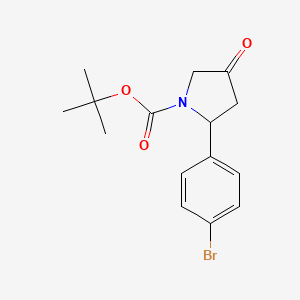

The compound is a complex organic molecule that contains a methoxy group (-OCH3), a methyl group (-CH3), a thiazol group (a five-membered ring containing nitrogen and sulfur), and a benzoate group (benzene ring attached to a carbonyl group, -COO-). These functional groups suggest that the compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzene ring suggests the possibility of resonance structures. The thiazol ring, being a heterocycle, could also contribute interesting properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzoate group might make it susceptible to reactions involving the carbonyl group, such as nucleophilic acyl substitution. The methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a benzene ring could contribute to its stability and possibly make it aromatic. The polar groups could influence its solubility .Wissenschaftliche Forschungsanwendungen

- Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. Further investigations into its mechanisms of action and potential clinical applications are ongoing .

- The compound’s thiazole moiety suggests potential anti-inflammatory properties. It can play an important role in regulating central inflammation and may be useful in controlling brain inflammation processes .

- Studies have investigated the antimicrobial effects of this compound. It shows promise against various pathogens, including bacteria and fungi. Researchers are keen on understanding its mode of action and optimizing its efficacy .

- Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate is a fascinating subject in heterocyclic chemistry. Scientists explore novel synthetic methods to construct thiazole-containing compounds, emphasizing its role as a building block for diverse molecules .

- Given its unique structure, researchers investigate the compound’s potential as a scaffold for drug development. By modifying specific functional groups, they aim to create derivatives with enhanced pharmacological properties .

Anticancer Properties

Anti-Inflammatory Applications

Antimicrobial Activity

Heterocyclic Chemistry Research

Drug Design and Development

Periodontitis Treatment

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit certain enzymes, leading to a decrease in the activity of those enzymes .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structures .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .

Eigenschaften

IUPAC Name |

methyl 4-[[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-12-10-15(8-9-17(12)25-2)16-11-27-20(21-16)22-18(23)13-4-6-14(7-5-13)19(24)26-3/h4-11H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKXHEGXHBPGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)

![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)

![5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole](/img/structure/B2427085.png)

![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2427090.png)

![2-amino-N-isobutyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2427091.png)

![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)

![3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2427099.png)

![3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride](/img/structure/B2427102.png)